Cas no 2248294-20-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate is a specialized heterocyclic compound featuring both isoindole and pyridine moieties. Its molecular structure, incorporating a 1,3-dioxo-isoindoline core and a 3-ethoxy-substituted pyridine carboxylate, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits potential reactivity at multiple sites, enabling functionalization for targeted applications. Its stability under standard conditions and compatibility with various synthetic protocols enhance its utility in organic transformations. Researchers may explore its use in developing bioactive molecules due to its structural versatility. Proper handling and storage are recommended to maintain its integrity for laboratory use.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate structure
2248294-20-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate
CAS No:2248294-20-2
MF:C16H12N2O5
MW:312.276884078979
CID:5798341
PubChem ID:165718689
Update Time:2025-10-07

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6515424
    • 2248294-20-2
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate
    • Inchi: 1S/C16H12N2O5/c1-2-22-12-8-5-9-17-13(12)16(21)23-18-14(19)10-6-3-4-7-11(10)15(18)20/h3-9H,2H2,1H3
    • InChI Key: LJEDKYAZFNMWIP-UHFFFAOYSA-N
    • SMILES: O(C(C1C(=CC=CN=1)OCC)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 312.07462149g/mol
  • Monoisotopic Mass: 312.07462149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 471
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 85.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6515424-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate
2248294-20-2
1g
$0.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate (CAS: 2248294-20-2): Recent Advances and Applications

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate (CAS: 2248294-20-2) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique isoindole and pyridine carboxylate scaffold, has shown promising potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate involves a multi-step process that includes the condensation of phthalic anhydride derivatives with 3-ethoxypyridine-2-carboxylic acid. Recent advancements in catalytic methods have improved the yield and purity of the compound, making it more accessible for preclinical studies. Researchers have also developed scalable synthetic routes to facilitate large-scale production, which is critical for further drug development.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that this compound exhibits potent inhibitory effects on key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs. Additionally, preliminary data indicate that it may also target specific kinases involved in cancer cell proliferation, opening new avenues for oncology research.

Pharmacokinetic studies have revealed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate has favorable absorption and distribution profiles, with moderate plasma protein binding and good tissue penetration. However, further optimization is needed to address its metabolic stability and elimination half-life. Researchers are currently exploring structural modifications to enhance its bioavailability and reduce potential off-target effects.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-ethoxypyridine-2-carboxylate represents a promising candidate for drug development, with its multifaceted biological activities and improved synthetic accessibility. Ongoing research aims to further characterize its therapeutic potential and optimize its pharmacological properties for clinical translation. Future studies should focus on detailed mechanistic investigations and preclinical safety evaluations to advance this compound toward clinical trials.

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